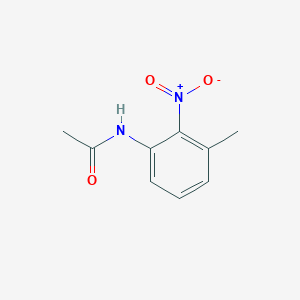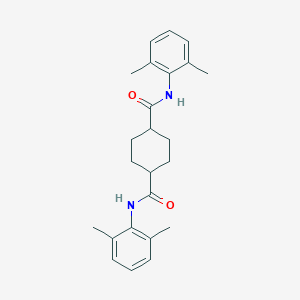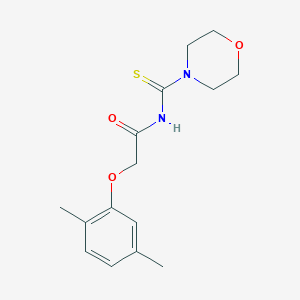
N-(3-methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. It has been used as a reagent in various chemical reactions, and its applications in biological and medical research have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-2-nitrophenyl)acetamide is based on its ability to react with various biomolecules, such as amino acids and nucleotides, to form stable adducts. The resulting products can be detected using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. N-(3-methyl-2-nitrophenyl)acetamide has been shown to react specifically with cysteine residues in proteins, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
N-(3-methyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe reagent for use in biological and medical research. However, it has been shown to have some cytotoxic effects at high concentrations, and caution should be exercised when handling this compound. N-(3-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methyl-2-nitrophenyl)acetamide is its versatility as a reagent. It can be used to detect and quantify various biomolecules, and its applications in biosensors and diagnostic assays make it a valuable tool in medical research. However, N-(3-methyl-2-nitrophenyl)acetamide has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability. Additionally, N-(3-methyl-2-nitrophenyl)acetamide has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of N-(3-methyl-2-nitrophenyl)acetamide in scientific research. One area of interest is the development of new biosensors and diagnostic assays using N-(3-methyl-2-nitrophenyl)acetamide as a reagent. Another potential application is the use of N-(3-methyl-2-nitrophenyl)acetamide in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to explore the potential antioxidant properties of N-(3-methyl-2-nitrophenyl)acetamide and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-(3-methyl-2-nitrophenyl)acetamide is a versatile and useful reagent in scientific research. Its ability to act as a chromogenic and fluorogenic reagent makes it a valuable tool in the detection and quantification of various biomolecules, and its applications in biosensors and diagnostic assays make it a promising area of research. Further studies are needed to explore the potential applications of N-(3-methyl-2-nitrophenyl)acetamide in drug development and the prevention and treatment of oxidative stress-related diseases.
Métodos De Síntesis
N-(3-methyl-2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-nitroaniline with acetic anhydride or acetic acid. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-nitrophenyl)acetamide has been widely used in scientific research due to its ability to act as a chromogenic and fluorogenic reagent. It has been used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids. N-(3-methyl-2-nitrophenyl)acetamide has also been used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
Propiedades
Nombre del producto |
N-(3-methyl-2-nitrophenyl)acetamide |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
Clave InChI |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
